molecular formula C7H10OS B8432282 (4-Ethyl-2-thienyl)methanol

(4-Ethyl-2-thienyl)methanol

Cat. No. B8432282
M. Wt: 142.22 g/mol
InChI Key: PPTBORVTNMLJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08530667B2

Procedure details

To a stirred solution of 4-ethyl thiophene-2-carbaldehyde (2.48 g, 17.7 mmol) in methanol (10 ml) at 0° C. is added sodium borohydride (707 mg, 18.7 mmol) in one portion. The resultant solution is allowed to warm to ambient and stirred at room temperature for 40 minutes. Reaction is concentrated in vacuo, quenched with saturated aqueous ammonium chloride solution (100 ml) and extracted with chloroform (100 ml). The organics are dried over magnesium sulphate, filtered and concentrated to give a light brown oil, which is purified by flash chromatography on silica gel to give (4-ethyl-thiophen-2-yl)methanol as a clear oil (1.87 g).
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
707 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[O:9])[S:6][CH:7]=1)[CH3:2].[BH4-].[Na+]>CO>[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:8][OH:9])[S:6][CH:7]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
C(C)C=1C=C(SC1)C=O
Name
Quantity
707 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient and
CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride solution (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics are dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a light brown oil, which
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)C=1C=C(SC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.